4-ethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide
CAS No.: 1019098-77-1
Cat. No.: VC11930272
Molecular Formula: C22H22N6O2S
Molecular Weight: 434.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019098-77-1 |
|---|---|
| Molecular Formula | C22H22N6O2S |
| Molecular Weight | 434.5 g/mol |
| IUPAC Name | 4-ethyl-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C22H22N6O2S/c1-3-17-4-10-20(11-5-17)31(29,30)27-19-8-6-18(7-9-19)23-21-12-13-22(25-24-21)28-15-14-16(2)26-28/h4-15,27H,3H2,1-2H3,(H,23,24) |
| Standard InChI Key | DHKIDVVKUSXSFV-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC(=N4)C |
| Canonical SMILES | CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC(=N4)C |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features:
-
A benzene sulfonamide core substituted with an ethyl group at the para position.
-
A pyridazine ring linked via an amino group to a phenyl ring.
-
A 3-methyl-1H-pyrazole substituent at the 6-position of the pyridazine ring.
The IUPAC name is 4-ethyl-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide .
Physicochemical Data
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step reactions :
-
Pyrazole and pyridazine ring formation: Condensation of hydrazine derivatives with diketones or aldehydes.
-
Coupling reactions: Introduction of the amino-phenyl linker via Buchwald-Hartwig amination or nucleophilic aromatic substitution.
-
Sulfonamide incorporation: Reaction of the amine intermediate with 4-ethylbenzenesulfonyl chloride.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR): Confirmed proton environments and connectivity.
-
Infrared Spectroscopy (IR): Identified sulfonamide (S=O, ~1350 cm<sup>−1</sup>) and amine (N–H, ~3300 cm<sup>−1</sup>) groups.
-
Mass Spectrometry (MS): Molecular ion peak at m/z 434.5 [M+H]<sup>+</sup> .
Biological Activities and Mechanisms
Antimicrobial and Antifungal Activity
Pyridazine-pyrazole hybrids exhibit broad-spectrum activity . For example, analogs with ethyl groups showed 70–90% inhibition against Candida albicans at 10 µM .
Anticancer Applications
Pyrazolylbenzothiazole derivatives (e.g., Patent US8754233B2) demonstrate kinase inhibition, particularly against integrin-linked kinase (ILK), a target in metastatic cancers .
Pharmacological and Toxicological Considerations
Drug-Likeness
-
Lipinski’s Rule Compliance: Molecular weight <500, H-bond donors <5, H-bond acceptors <10 .
-
ADME Profile: High solubility (logP ~3.2) but potential CYP450 interactions due to the pyridazine ring.
Toxicity Risks
-
Hypersensitivity: Sulfonamide groups may trigger allergic reactions .
-
Environmental Persistence: Sulfonamides resist biodegradation, posing ecological risks .
Research Gaps and Future Directions
-
Target Validation: No in vivo studies confirm COX-II or carbonic anhydrase inhibition.
-
Structural Optimization: Modifying the ethyl or pyrazole groups could enhance selectivity.
-
Toxicology Studies: Acute and chronic toxicity profiles remain uncharacterized.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume